Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a carboxylate group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with boronic esters. One common method includes the use of cyclopropane-1-carboxylate as a starting material, which undergoes a borylation reaction with tetramethyl-1,3,2-dioxaborolane under the influence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for large-scale synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted cyclopropane derivatives.
Scientific Research Applications
Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Biology: The compound can be utilized in the development of boron-containing drugs and probes for biological studies.
Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate exerts its effects involves the interaction of the boronic ester moiety with various molecular targets. In cross-coupling reactions, the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but contains a phenyl group instead of a cyclopropane ring.
Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate: Contains a pyrazole ring and is used in similar cross-coupling reactions.
1-Methyl-2-pyrroleboronic acid pinacol ester: Features a pyrrole ring and is used in the synthesis of heterocyclic compounds.
Uniqueness
Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and materials that require specific structural features.
Properties
Molecular Formula |
C11H19BO4 |
---|---|
Molecular Weight |
226.08 g/mol |
IUPAC Name |
methyl (1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H19BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7(8)9(13)14-5/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 |
InChI Key |
UZMWEJFFPHNEBB-SFYZADRCSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C(=O)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.